molecular formula C14H18O9 B030697 [(2R,3R,4S)-3,4,5-triacetyloxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate CAS No. 3366-47-0

[(2R,3R,4S)-3,4,5-triacetyloxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate

Cat. No. B030697
CAS RN: 3366-47-0
M. Wt: 330.29 g/mol
InChI Key: CSRHQVSHQIAMPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2R,3R,4S)-3,4,5-triacetyloxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate, also known as 3-acetoxy-2-hydroxy-4-methyl-2H-pyran-2-yl acetate, is a novel compound with a wide range of applications in the medical and scientific fields, including drug development, diagnostic imaging, and laboratory experiments. This compound is of particular interest due to its unique chemical structure, which is composed of two distinct functional groups, an acetoxy group and a pyran-2-yl group. The acetoxy group is a highly reactive functional group, while the pyran-2-yl group is a relatively stable and non-reactive group. The combination of these two functional groups makes this compound an attractive option for a variety of applications.

properties

IUPAC Name

(3,4,5-triacetyloxy-3,4-dihydro-2H-pyran-2-yl)methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O9/c1-7(15)19-5-11-13(22-9(3)17)14(23-10(4)18)12(6-20-11)21-8(2)16/h6,11,13-14H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSRHQVSHQIAMPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(=CO1)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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